molecular formula C10H17N3O B12226049 N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine

Cat. No.: B12226049
M. Wt: 195.26 g/mol
InChI Key: OXVVVSXAHKRQSV-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanamine with a suitable oxadiazole precursor under controlled conditions. For example, the reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents, nucleophiles, and electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine

InChI

InChI=1S/C10H17N3O/c1-8-12-10(13-14-8)7-11-9-5-3-2-4-6-9/h9,11H,2-7H2,1H3

InChI Key

OXVVVSXAHKRQSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CNC2CCCCC2

Origin of Product

United States

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